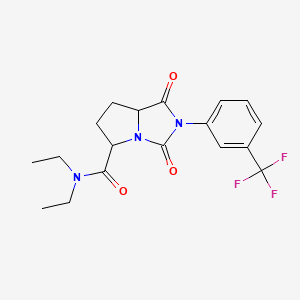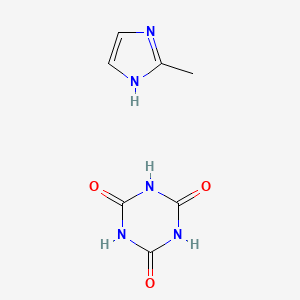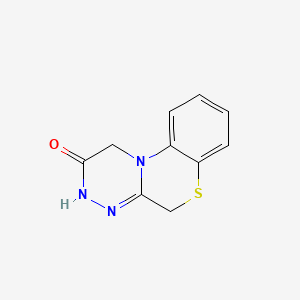
Chlorofluoronitroethanethioic acid S-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorofluoronitroethanethioic acid S-butyl ester is a complex organic compound with the molecular formula C6-H9-Cl-F-N-O3-S and a molecular weight of 229.67 . This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, nitro, and thioester groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorofluoronitroethanethioic acid S-butyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One efficient method for synthesizing thioesters is through the acylation of thiols using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base . This reaction is compatible with a wide variety of protecting groups and functional groups, making it a versatile approach for the synthesis of thioesters.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorofluoronitroethanethioic acid S-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
Chlorofluoronitroethanethioic acid S-butyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of chlorofluoronitroethanethioic acid S-butyl ester involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic acyl substitution reactions, while the nitro group can participate in redox reactions. The chloro and fluoro groups can engage in substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Chlorofluoronitroethanethioic acid S-butyl ester can be compared with other thioesters and nitro-containing compounds. Similar compounds include:
Ethanethioic acid, chlorofluoronitro-, S-methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.
Nitroethanethioic acid S-butyl ester: Lacks the chloro and fluoro groups, resulting in different reactivity and properties.
Fluoronitroethanethioic acid S-butyl ester: Lacks the chloro group, affecting its chemical behavior.
Propriétés
Numéro CAS |
118885-89-5 |
|---|---|
Formule moléculaire |
C6H9ClFNO3S |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
O-butan-2-yl 2-chloro-2-fluoro-2-nitroethanethioate |
InChI |
InChI=1S/C6H9ClFNO3S/c1-3-4(2)12-5(13)6(7,8)9(10)11/h4H,3H2,1-2H3 |
Clé InChI |
NQFFDWLAAGDWHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=S)C([N+](=O)[O-])(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)




